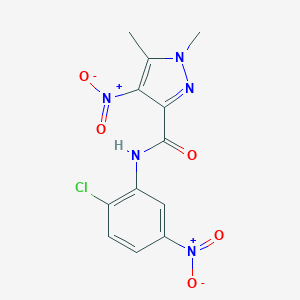![molecular formula C21H16Cl2N2O5 B445984 methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate](/img/structure/B445984.png)
methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl carbonyl intermediate, which is then reacted with hydrazine derivatives to form the hydrazinylidene moiety. The final step involves esterification with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and hydrazinylidene moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate: Similar in structure but with different substituents on the furan ring.
Furan-2,5-dicarboxylic acid derivatives: Share the furan ring but differ in functional groups.
Hydrazine derivatives: Similar hydrazinylidene moiety but with different aromatic rings.
Uniqueness
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate is unique due to its combination of a furan ring, a benzoate ester, and a hydrazinylidene moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C21H16Cl2N2O5 |
|---|---|
Poids moléculaire |
447.3g/mol |
Nom IUPAC |
methyl 4-[(E)-[[5-[(2,5-dichlorophenoxy)methyl]furan-2-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C21H16Cl2N2O5/c1-28-21(27)14-4-2-13(3-5-14)11-24-25-20(26)18-9-7-16(30-18)12-29-19-10-15(22)6-8-17(19)23/h2-11H,12H2,1H3,(H,25,26)/b24-11+ |
Clé InChI |
MOPCYQQUOSLBQD-BHGWPJFGSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE](/img/structure/B445905.png)
![2-(2,4-dichlorophenoxy)-N-(3-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445906.png)
![2-[4-(4-METHYL-3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B445907.png)
![3,4-dichloro-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445908.png)

![4-tert-butyl-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B445911.png)
![METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE](/img/structure/B445912.png)
![2-[(4-Methylbenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B445913.png)
![5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B445916.png)
![2-{[5-(3-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445920.png)

![[2-(2-CHLOROPHENYL)-4-QUINOLYL][6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B445922.png)

